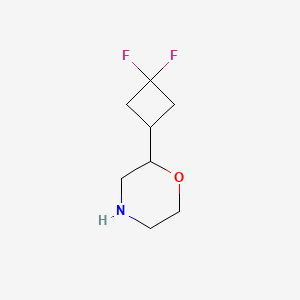

2-(3,3-Difluorocyclobutyl)morpholine

Description

2-(3,3-Difluorocyclobutyl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with a 3,3-difluorocyclobutyl group at the 2-position. The difluorocyclobutyl moiety introduces steric and electronic effects, such as increased ring strain and enhanced lipophilicity due to fluorine substitution.

Properties

IUPAC Name |

2-(3,3-difluorocyclobutyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-11-1-2-12-7/h6-7,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHMHSKQYXRCQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)morpholine typically involves the reaction of morpholine with a difluorocyclobutyl-containing precursor. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking a difluorocyclobutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-(3,3-Difluorocyclobutyl)morpholine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the difluorocyclobutyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)morpholine involves its interaction with molecular targets in biological systems. The difluorocyclobutyl group may enhance the compound’s ability to penetrate cell membranes, while the morpholine ring can interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features :

- Molecular Formula: Estimated as C₈H₁₃F₂NO (calculated based on structural analysis).

- Key Functional Groups : Morpholine ring (oxygen and nitrogen heteroatoms), difluorocyclobutyl substituent.

- Potential Applications: Pharmaceutical intermediates, ligands for biological targets, and building blocks for agrochemicals.

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Fluorinated Substituents

Key Differences :

- Electronic Effects : The difluorocyclobutyl group in the target compound offers a balance of steric bulk and moderate electron-withdrawing effects, whereas trifluoroethyl (in ) provides stronger electronegativity.

- Applications : Bromophenyl derivatives (e.g., ) are preferred for synthetic versatility, while fluorinated analogs (e.g., ) are optimized for target binding in drug discovery.

Cyclobutyl-Substituted Non-Morpholine Compounds

Key Differences :

Amino Acid and Peptide Derivatives

Comparison :

Biological Activity

2-(3,3-Difluorocyclobutyl)morpholine is a chemical compound with the molecular formula C8H13F2NO. It features a morpholine ring linked to a difluorocyclobutyl group, which contributes to its unique physicochemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

The biological activity of 2-(3,3-Difluorocyclobutyl)morpholine is primarily attributed to its interaction with various molecular targets within biological systems. The difluorocyclobutyl moiety enhances its ability to penetrate cellular membranes, while the morpholine ring may interact with specific receptors or enzymes, modulating their activity. The precise pathways and targets are context-dependent and require further investigation to elucidate fully.

Antimicrobial Properties

Research indicates that 2-(3,3-Difluorocyclobutyl)morpholine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's unique structure may facilitate interactions with bacterial membranes or metabolic pathways, leading to its inhibitory effects.

Antiviral Activity

Preliminary studies have also explored the antiviral potential of this compound. Its structural characteristics may allow it to inhibit viral replication or entry into host cells. However, comprehensive studies are necessary to confirm these activities and understand the underlying mechanisms involved.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinctiveness of 2-(3,3-Difluorocyclobutyl)morpholine relative to similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(3,3-Difluorocyclobutyl)morpholine | Antimicrobial | Similar morpholine structure |

| 2-(3,3-Difluorocyclobutyl)pyrrolidine | Antiviral | Pyrrolidine ring may alter activity |

| 2-(3,3-Difluorocyclobutyl)piperidine | Neuroprotective | Piperidine ring provides different properties |

These comparisons suggest that while there are similarities among these compounds, the specific arrangement of functional groups in 2-(3,3-Difluorocyclobutyl)morpholine contributes to its unique biological profile.

Safety and Toxicity

Safety assessments indicate that 2-(3,3-Difluorocyclobutyl)morpholine should be handled with care due to its potential hazards. The compound is classified with hazard statements indicating skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Ongoing toxicological studies are essential to fully understand the safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.